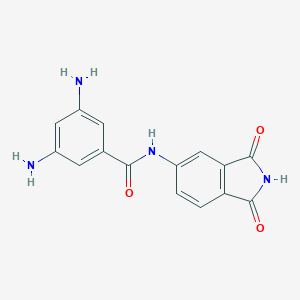
3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with amino groups at the 3 and 5 positions, and an isoindoline-1,3-dione moiety attached to the nitrogen atom of the benzamide. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide typically involves multi-step organic synthesis. One possible route includes:
Nitration of Benzamide: Starting with benzamide, nitration can be performed to introduce nitro groups at the 3 and 5 positions. This can be achieved using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Groups: The nitro groups can then be reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione moiety can be synthesized separately through the reaction of phthalic anhydride with ammonia.
Coupling Reaction: Finally, the isoindoline-1,3-dione moiety can be coupled with the 3,5-diaminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, as well as automated purification systems to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino groups in 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Introduction of various functional groups at the amino positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
The compound’s potential biological activity can be explored in drug discovery and development. Its structure suggests it may interact with various biological targets, making it a candidate for screening in pharmacological assays.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, the presence of amino groups and the isoindoline-1,3-dione moiety may confer anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or polymers.
Mécanisme D'action
The mechanism of action of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino groups could form hydrogen bonds with biological targets, while the isoindoline-1,3-dione moiety could participate in π-π interactions or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diaminobenzoic Acid: Similar in structure but lacks the isoindoline-1,3-dione moiety.
Phthalimide Derivatives: Contain the isoindoline-1,3-dione moiety but differ in the substitution pattern on the benzene ring.
Uniqueness
3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide is unique due to the combination of the 3,5-diaminobenzamide core with the isoindoline-1,3-dione moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H12N4O3 |
|---|---|
Poids moléculaire |
296.28g/mol |
Nom IUPAC |
3,5-diamino-N-(1,3-dioxoisoindol-5-yl)benzamide |
InChI |
InChI=1S/C15H12N4O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,16-17H2,(H,18,20)(H,19,21,22) |
Clé InChI |
PHKZSVQUEDQOOI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)N)N)C(=O)NC2=O |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)N)N)C(=O)NC2=O |
Solubilité |
44.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-(4-{[2-(phenylacetyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B401702.png)
![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B401703.png)
![N-{4-[(2-{3,5-bisnitrobenzoyl}hydrazino)carbonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B401705.png)
![N-{4-[(2-{4-nitrobenzoyl}hydrazino)carbonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B401706.png)
![4-(Hexadecyloxy)phenyl 3-oxo-3-[4-(4-propylcyclohexyl)phenyl]propanoate](/img/structure/B401708.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B401711.png)
![N-{5-[2-(2-benzylidenehydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B401712.png)
![N-[5-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B401713.png)
![N-{5-[2-(2-benzylidenehydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B401714.png)
![N-(5-{2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B401716.png)
![N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE](/img/structure/B401717.png)
![N-{5-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B401720.png)
![N-[5-({N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE](/img/structure/B401723.png)

